molecular formula C22H26N4O3 B2729419 N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1904420-30-9

N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide

Numéro de catalogue B2729419
Numéro CAS: 1904420-30-9
Poids moléculaire: 394.475
Clé InChI: IEYIFSBXFQIJKS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide is a useful research compound. Its molecular formula is C22H26N4O3 and its molecular weight is 394.475. The purity is usually 95%.
BenchChem offers high-quality N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Scientific Research Applications

Antipsychotic Agent Development

Research has investigated heterocyclic carboxamides, structurally related to the compound , for their potential as antipsychotic agents. These studies focus on their ability to bind to dopamine and serotonin receptors, indicating their potential utility in developing treatments for psychiatric disorders. Notably, certain derivatives demonstrated potent in vivo activities and were identified as potential candidates for further evaluation due to their lower propensity to cause extrapyramidal side effects, a common drawback of many antipsychotic medications (Norman et al., 1996).

Orexin Receptor Antagonism

Another area of research involves the study of compounds as orexin receptor antagonists, with applications in treating insomnia. The disposition and metabolism of such compounds have been characterized in humans, providing insights into their pharmacokinetic profiles and metabolic pathways. This research is crucial for developing new treatments for sleep disorders, highlighting the importance of understanding compound metabolism and elimination (Renzulli et al., 2011).

CGRP Receptor Inhibition

Compounds have also been synthesized as potent calcitonin gene-related peptide (CGRP) receptor antagonists, showcasing their potential in treating conditions associated with CGRP, such as migraines. The research outlines a convergent, stereoselective synthesis approach, demonstrating the scalability of these synthesis methods for potential pharmaceutical applications (Cann et al., 2012).

Cannabinoid Receptor Interaction

The molecular interaction of cannabinoid receptor antagonists, sharing structural motifs with the compound , has been explored to understand the binding and activity at the CB1 cannabinoid receptor. This research provides a foundation for developing cannabinoid receptor modulators with potential therapeutic applications in pain management, obesity, and other conditions (Shim et al., 2002).

Propriétés

IUPAC Name

N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O3/c1-14-23-18-5-3-2-4-17(18)21(24-14)26-10-8-16(9-11-26)25-22(27)15-6-7-19-20(12-15)29-13-28-19/h6-7,12,16H,2-5,8-11,13H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEYIFSBXFQIJKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(CCCC2)C(=N1)N3CCC(CC3)NC(=O)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.